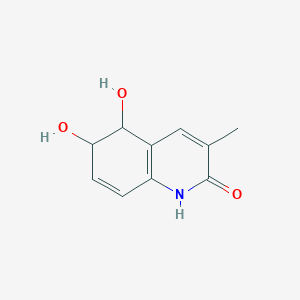
5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one is a quinolone and a dihydroxyquinoline.
Scientific Research Applications
Chemical Reactions and Synthesis
Oxidation and Methylation Reactions : Arene oxides of quinoline, including compounds structurally related to 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one, have been studied for various chemical reactions such as epoxidation, N-oxidation, and N-methylation (Boyd et al., 1991).
Antioxidant Properties in Industrial Applications : Synthesized derivatives of quinolinone, related to 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one, have been evaluated for their antioxidant efficiency in lubricating greases, showcasing their potential industrial applications (Hussein, Ismail, & El-Adly, 2016).
Synthesis of Quinoline Derivatives : Research has focused on the synthesis and characterization of quinoline derivatives, which include structures similar to the compound , for their potential uses in various fields (Patel & Patel, 2017).
Biological and Pharmacological Research
Microbial Metabolism : Studies on the degradation of quinoline derivatives by bacteria have identified compounds like 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one as metabolites, suggesting their role in microbial pathways (Schach, Schwarz, Fetzner, & Lingens, 1993).
Cytotoxicity Studies : Research has been conducted on similar quinoline derivatives for their potential antineoplastic activity, indicating the significance of these compounds in cancer research (Anderson, Mcpherson, New, & Rick, 1984).
Tubulin Polymerization Inhibition : Some studies have synthesized and evaluated quinoline derivatives for their potential to inhibit tubulin polymerization, a critical process in cell division, suggesting their role in cancer treatment research (Wang et al., 2014).
properties
Product Name |
5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
5,6-dihydroxy-3-methyl-5,6-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-5-4-6-7(11-10(5)14)2-3-8(12)9(6)13/h2-4,8-9,12-13H,1H3,(H,11,14) |
InChI Key |
SQVOTYNRTIAIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(C2O)O)NC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



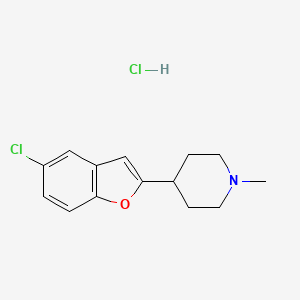
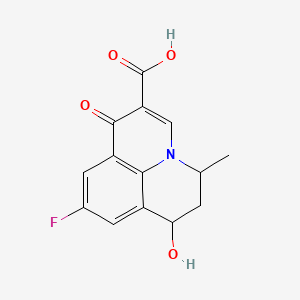
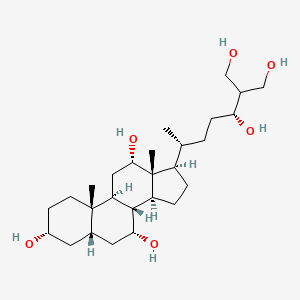
![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)
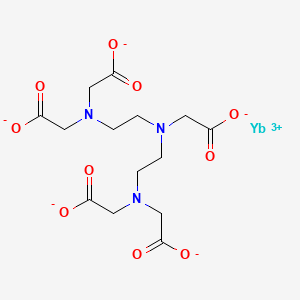
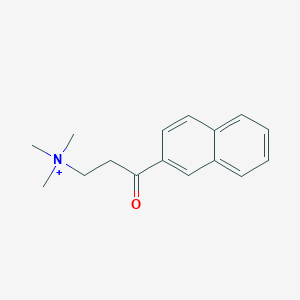
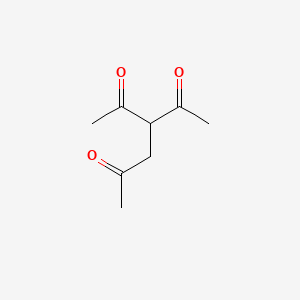
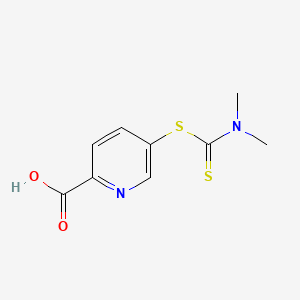
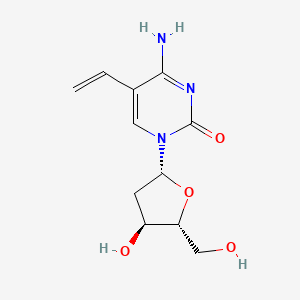
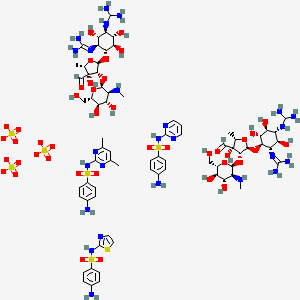
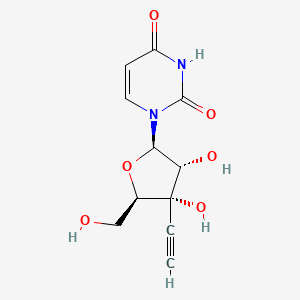
![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)
